

Application Notes and Protocols: Deprotection of tert-butyl ester on Br-PEG6-CH₂COOtBu

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Compound of Interest

Compound Name: Br-PEG6-CH₂COOtBu

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Abstract

This document provides detailed application notes and experimental protocols for the efficient deprotection of the tert-butyl ester group from Bromo-PEG6-tert-butyl acetate (**Br-PEG6-CH₂COOtBu**) to yield Bromo-PEG6-acetic acid (Br-PEG6-CH₂COOH). The primary method described utilizes trifluoroacetic acid (TFA) in dichloromethane (DCM), a robust and widely adopted procedure for the acidic cleavage of tert-butyl esters.^[1] This protocol is designed to be straightforward and high-yielding, ensuring the integrity of the bromo and polyethylene glycol (PEG) functionalities is maintained. These protocols are intended for research and development purposes in fields such as bioconjugation, drug delivery, and materials science.

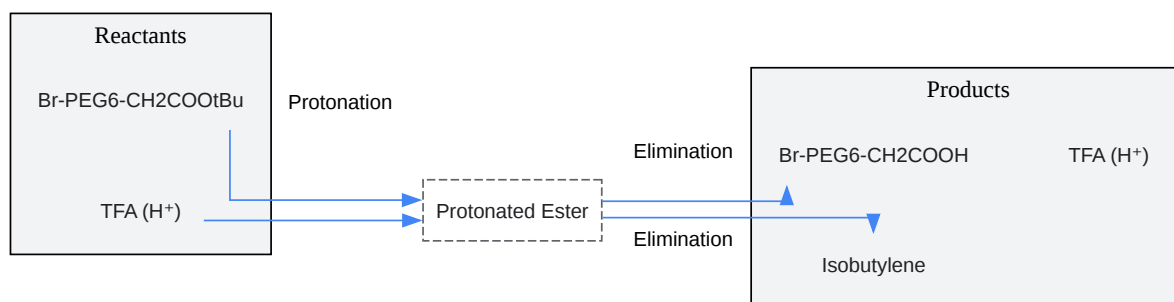
Introduction

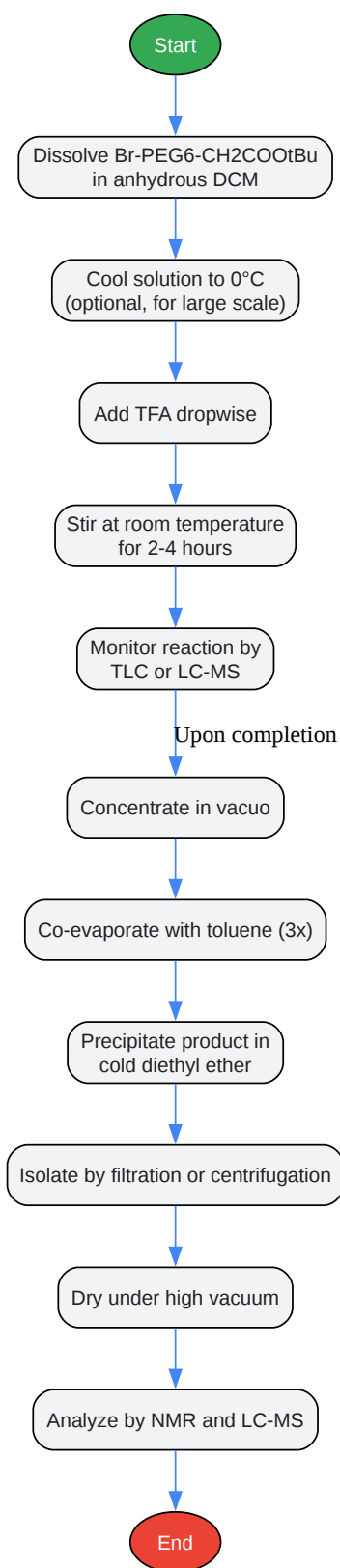
Bromo-PEG6-acetic acid is a heterobifunctional linker commonly employed in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents. The bromo group serves as a reactive handle for conjugation to nucleophiles, while the carboxylic acid allows for amide bond formation with amine-containing molecules. The tert-butyl ester is a frequently used protecting group for the carboxylic acid due to its stability under various conditions and its clean removal under acidic conditions.

The deprotection of the tert-butyl ester is a critical step in the synthetic sequence. The protocol outlined herein is optimized for the complete and clean removal of the tert-butyl group from **Br-PEG6-CH₂COOtBu**, yielding the desired carboxylic acid with high purity.

Reaction and Mechanism

The deprotection of the tert-butyl ester proceeds via an acid-catalyzed elimination mechanism. Trifluoroacetic acid protonates the ester oxygen, followed by the departure of the stable tert-butyl cation, which is then deprotonated to form isobutylene gas.^[2]





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References

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